Cas no 1110897-36-3 ({[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate)
![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1110897-36-3x500.png)
{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1110897-36-3
- AKOS033887849
- {[1,1'-biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
- (4-phenylphenyl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
- EN300-26607691
- Z238023536
- {[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
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- インチ: 1S/C24H23ClN2O4S/c25-23-22(7-4-14-26-23)32(29,30)27-15-12-21(13-16-27)24(28)31-17-18-8-10-20(11-9-18)19-5-2-1-3-6-19/h1-11,14,21H,12-13,15-17H2
- InChIKey: RDICTNXJSRCUAG-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)S(N1CCC(C(=O)OCC2C=CC(C3C=CC=CC=3)=CC=2)CC1)(=O)=O
計算された属性
- 精确分子量: 470.1067061g/mol
- 同位素质量: 470.1067061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 706
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- XLogP3: 4.4
{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607691-0.05g |
{[1,1'-biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate |
1110897-36-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylateに関する追加情報
Compound Introduction: {[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate (CAS No. 1110897-36-3)
Compound with the CAS number 1110897-36-3 and the product name {[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including a biphenyl moiety, a piperidine ring, and a sulfonyl group, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The biphenyl ring in the compound's structure contributes to its stability and binding affinity, which are critical factors in drug design. Studies have shown that biphenyl derivatives often exhibit enhanced pharmacological properties due to their ability to interact with biological targets in a highly specific manner. The 4-substituted biphenyl moiety is particularly noteworthy, as it has been implicated in the development of several FDA-approved drugs, demonstrating its efficacy in modulating biological pathways.
The piperidine ring is another key structural feature that influences the compound's pharmacokinetic profile. Piperidine derivatives are well-known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The incorporation of a sulfonyl group at the 1-position of the piperidine ring further enhances the compound's bioactivity. Sulfonyl groups are frequently found in pharmaceuticals due to their ability to increase metabolic stability and binding affinity.
The presence of a 2-chloropyridin-3-yl substituent adds another layer of complexity to the compound's structure. Chloropyridine derivatives have been extensively studied for their potential as kinase inhibitors and other therapeutic applications. The chloro group at the 2-position and the sulfonyl group at the 3-position create a unique pharmacophore that may contribute to the compound's interaction with biological targets.
Recent research has highlighted the importance of such multifunctional compounds in addressing complex diseases. The combination of a biphenyl moiety, a piperidine ring, and a sulfonyl group provides a rich scaffold for designing molecules with multiple points of interaction with biological targets. This approach has been successful in developing drugs that exhibit synergistic effects, improving overall therapeutic efficacy.
In addition to its structural complexity, this compound has shown promising preliminary results in vitro. Studies have indicated that it may possess inhibitory activity against certain enzymes and receptors relevant to various diseases. The precise mechanism of action remains under investigation, but early data suggest that it could interfere with key signaling pathways involved in inflammation, cancer, and neurodegenerative disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that each intermediate is accurately characterized before proceeding to the next step.
The pharmacological evaluation of this compound is ongoing, with researchers focusing on its efficacy and safety profiles. In vitro assays have provided initial insights into its potential therapeutic applications, but further studies are needed to confirm these findings in vivo. Animal models will be crucial in assessing its biological activity and determining appropriate dosing regimens for future clinical trials.
The development of novel pharmaceuticals is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. This compound exemplifies how interdisciplinary research can lead to innovative therapeutics. By leveraging structural biology and computational modeling techniques, researchers can predict how this molecule will interact with biological targets and refine its design for optimal efficacy.
The regulatory landscape for new drug development is stringent but essential for ensuring patient safety and efficacy. Companies investing in this compound must navigate rigorous preclinical testing requirements before advancing to human clinical trials. However, if successful, it could represent a significant contribution to modern medicine by addressing unmet therapeutic needs.
In conclusion, {[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate (CAS No. 1110897-36-3) is a promising candidate for further development as a therapeutic agent. Its unique structural features and preliminary pharmacological activity make it an attractive subject for ongoing research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments.
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